REACTION_CXSMILES
|
Br[C:2]1[C:14](=[O:15])[N:13]([CH2:16][CH3:17])[C:5]2[N:6]=[C:7]([S:11][CH3:12])[N:8]=[C:9]([CH3:10])[C:4]=2[CH:3]=1.[NH:18]1[C:22](B(O)O)=[CH:21][CH:20]=[N:19]1.C(Cl)Cl.C(N(CC)CC)C>COCCOC.O>[CH2:16]([N:13]1[C:5]2[N:6]=[C:7]([S:11][CH3:12])[N:8]=[C:9]([CH3:10])[C:4]=2[CH:3]=[C:2]([C:20]2[NH:19][N:18]=[CH:22][CH:21]=2)[C:14]1=[O:15])[CH3:17] |f:4.5|
|
Name
|
|
Quantity
|
0.765 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=C(N=C2C)SC)N(C1=O)CC
|
Name
|
|
Quantity
|
0.408 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1B(O)O
|
Name
|
|
Quantity
|
0.198 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.736 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
DME H2O
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
COCCOC.O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
reacted for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned with water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with Na2SO4
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C(=CC2=C1N=C(N=C2C)SC)C2=CC=NN2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.567 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |